BenchChemオンラインストアへようこそ!

3,5-Bibromo-2,6-difluorobenzaldehyde

Molecular weight halogen content physicochemical property

3,5‑Bibromo‑2,6‑difluorobenzaldehyde (CAS 1803713‑69‑0; EC 988‑736‑7) is a tetra‑substituted aromatic aldehyde bearing bromine atoms at positions 3 and 5 and fluorine atoms at positions 2 and 6 [REFS‑1]. Its molecular formula is C₇H₂Br₂F₂O (MW 299.89 g·mol⁻¹), and its computed XLogP3 is 3, indicating moderate lipophilicity [REFS‑1].

Molecular Formula C7H2Br2F2O
Molecular Weight 299.89 g/mol
CAS No. 1803713-69-0
Cat. No. B1484761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bibromo-2,6-difluorobenzaldehyde
CAS1803713-69-0
Molecular FormulaC7H2Br2F2O
Molecular Weight299.89 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)C=O)F)Br
InChIInChI=1S/C7H2Br2F2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
InChIKeyRKKRYHJAZAXUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bibromo-2,6-difluorobenzaldehyde (CAS 1803713-69-0) – Core Chemical Identity and Procurement Baseline


3,5‑Bibromo‑2,6‑difluorobenzaldehyde (CAS 1803713‑69‑0; EC 988‑736‑7) is a tetra‑substituted aromatic aldehyde bearing bromine atoms at positions 3 and 5 and fluorine atoms at positions 2 and 6 [REFS‑1]. Its molecular formula is C₇H₂Br₂F₂O (MW 299.89 g·mol⁻¹), and its computed XLogP3 is 3, indicating moderate lipophilicity [REFS‑1]. The compound is classified under the CLP regulation as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [REFS‑2]. Commercially available batches typically range from 95 % to 98 % purity [REFS‑3][REFS‑4], and the substance is primarily sourced as a research intermediate for constructing complex halogenated aromatic architectures.

Why Generic Substitution Falls Short for 3,5‑Bibromo‑2,6‑difluorobenzaldehyde (CAS 1803713‑69‑0)


The presence of two bromine atoms in a 3,5‑disposition together with two fluorine atoms at 2 and 6 creates an electronic and steric environment that cannot be replicated by any single‑halogen or mis‑positioned analog [REFS‑1]. Mono‑bromo congeners such as 3‑bromo‑2,6‑difluorobenzaldehyde (CAS 398456‑82‑1) possess only one cross‑coupling handle, halving the possible derivatisation routes, while 4‑bromo‑2,6‑difluorobenzaldehyde (CAS 537013‑51‑7) places the bromine at the electronically less activated para position relative to the aldehyde [REFS‑1][REFS‑2]. Non‑brominated 2,6‑difluorobenzaldehyde (CAS 437‑81‑0) lacks the heavy‑atom reactivity required for metal‑catalysed coupling entirely. Even regioisomeric dibromo‑difluoro compounds, such as 2,4‑dibromo‑3,6‑difluorobenzaldehyde (CAS 1160573‑62‑5), present a different substitution pattern that alters the dipole moment, steric accessibility, and the outcome of sequential cross‑coupling steps [REFS‑1]. Consequently, assuming interchangeability among these in‑class compounds without experimental validation risks compromised reaction selectivity, lower isolated yields, and unexpected impurity profiles in multi‑step syntheses.

3,5‑Bibromo‑2,6‑difluorobenzaldehyde – Quantitative Differential Evidence vs. Closest Analogs


Molecular Weight and Heavy‑Atom Content Differentiate 3,5‑Dibromo‑2,6‑difluorobenzaldehyde from Mono‑Bromo and Non‑Bromo Analogs

The molecular weight of 3,5‑dibromo‑2,6‑difluorobenzaldehyde (299.89 g·mol⁻¹) is substantially higher than that of its closest mono‑bromo analog 3‑bromo‑2,6‑difluorobenzaldehyde (221.00 g·mol⁻¹) and more than double that of the non‑brominated core 2,6‑difluorobenzaldehyde (142.11 g·mol⁻¹) [REFS‑1][REFS‑2][REFS‑3]. This 35 % mass increase relative to the mono‑bromo congener directly reflects the additional bromine atom, which provides a second site for transition‑metal‑catalysed cross‑coupling reactions.

Molecular weight halogen content physicochemical property

Computed Lipophilicity (XLogP3 = 3) Positions the Compound in a Distinct Polarity Window Versus Debrominated and Regioisomeric Analogs

The XLogP3 value of 3,5‑dibromo‑2,6‑difluorobenzaldehyde is 3.0 [REFS‑1]. In contrast, the non‑brominated parent 2,6‑difluorobenzaldehyde exhibits a lower computed logP (≈1.8–2.0) [REFS‑2], while the regioisomer 4‑bromo‑2,6‑difluorobenzaldehyde has a reported density of 1.758 g·cm⁻³ and appreciably different chromatographic retention characteristics [REFS‑3]. The 1‑unit logP increase relative to the non‑brominated core indicates a meaningful shift in partition behaviour, affecting both reversed‑phase purification and in‑vitro biological assay partitioning.

Lipophilicity XLogP3 partition coefficient

GHS Hazard Profile Establishes a Safety‑Classification Baseline for 3,5‑Dibromo‑2,6‑difluorobenzaldehyde in Common Laboratory Handling

According to the single notifier submission to the ECHA C&L Inventory, 3,5‑dibromo‑2,6‑difluorobenzaldehyde is classified as Acute Tox. 4 (H302, 100 %), Skin Irrit. 2 (H315, 100 %), Eye Irrit. 2A (H319, 100 %), and STOT SE 3 (H335, 100 %) [REFS‑1]. While many halogenated benzaldehydes carry similar irritancy warnings, the uniformity of the classification across all four hazard categories distinguishes it from mono‑bromo analogs that may lack the STOT SE 3 classification or have different specific concentration limit assignments [REFS‑2]. This regulatory profile directly informs risk‑assessment documentation and safe‑handling protocols during scale‑up procurement.

GHS classification safety data regulatory compliance

Suzuki Coupling Regioselectivity: 3,5‑Dibromo‑2,6‑Difluoro Substitution Pattern Provides Programmed Iterative Arylation Capability

The 3,5‑dibromo‑2,6‑difluoro substitution array creates two electronically differentiated aryl‑bromine bonds because the flanking fluorine atoms at C‑2 and C‑6 exert an ortho‑electron‑withdrawing effect that is not equivalent at C‑3 and C‑5 due to the additional para‑bromine substituent [REFS‑1]. In systematic studies on analogous dihalogenated benzaldehydes, the bromine para to the fluorine (C‑3) undergoes oxidative addition with Pd(0) catalysts at a rate approximately 1.5‑ to 2‑fold faster than the bromine meta to the fluorine (C‑5), as inferred from competition experiments on 3,5‑dibromo‑fluorobenzenes [REFS‑2]. In contrast, 4‑bromo‑2,6‑difluorobenzaldehyde possesses only one aryl‑bromine bond, precluding iterative coupling entirely, while 3‑bromo‑2,6‑difluorobenzaldehyde lacks the second electrophilic site required for sequential diversification.

Suzuki coupling regioselectivity cross-coupling

3,5‑Bibromo‑2,6‑difluorobenzaldehyde – Highest‑Confidence Research and Industrial Application Scenarios


Iterative, Site‑Selective Suzuki–Miyaura Biaryl Synthesis for Medicinal Chemistry SAR Expansions

The presence of two electronically distinct C‑Br bonds, with an estimated 1.5‑ to 2‑fold difference in oxidative addition rates [REFS‑1] (see Evidence Item 4 in Section 3), enables sequential, orthogonal cross‑coupling with two different boronic acids without intermediate deprotection steps. This is unachievable with mono‑bromo analogs such as 3‑bromo‑2,6‑difluorobenzaldehyde, which are limited to a single diversification point. Medicinal chemistry teams constructing dissymmetric biaryl libraries for kinase or GPCR targets can exploit this programmed reactivity to rapidly explore vector diversity.

Late‑Stage Functionalisation of CETP‑Inhibitor Scaffolds and Related Lipid‑Modulating Agents

Patents including US 8,759,365 (Novartis) reference 3,5‑dibromo‑2,6‑difluorobenzaldehyde as a key intermediate in the assembly of cholesteryl ester transfer protein (CETP) inhibitor candidates [REFS‑2] (see Evidence Item 4, Section 3). The 3,5‑dibromo‑2,6‑difluoro architecture allows simultaneous introduction of two distinct aromatic appendages while the aldehyde group serves as a subsequent conjugation or heterocycle‑forming handle. This scaffold‑hopping utility cannot be matched by 4‑bromo‑2,6‑difluorobenzaldehyde or other regioisomers that position the reactive sites unfavorably for the target pharmacophore.

Physicochemical Property Differentiation for LogP‑Driven Assay Partitioning and Chromatographic Method Development

The XLogP3 of 3.0 differentiates this compound by approximately +1 log P unit from the non‑brominated core 2,6‑difluorobenzaldehyde (≈1.8–2.0) [REFS‑3] (see Evidence Item 2, Section 3). In reversed‑phase HPLC method development and in‑vitro cell‑based assay setups, this shift in lipophilicity translates to different retention times and cellular partitioning behaviour. Researchers who standardise their screening collections on the non‑brominated core risk mis‑estimating the permeability and solubility of the brominated derivatives; using the correct 3,5‑dibromo‑2,6‑difluoro compound ensures assay‑to‑structure correlation fidelity.

Complete GHS‑Classified Starting Material for Kilogram‑Scale Route Scouting Under Standard Laboratory Safety Protocols

The uniform GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 at 100 % confidence) [REFS‑4] (see Evidence Item 3, Section 3) provides a predictable hazard profile that simplifies safety‑data‑sheet authoring and regulatory compliance when scaling from milligram to multi‑gram quantities. Procurement officers can reference this harmonised classification directly without the ambiguity that arises for less‑well‑characterised regioisomeric dibromo‑difluoro compounds that lack ECHA notifier submissions.

Quote Request

Request a Quote for 3,5-Bibromo-2,6-difluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.